Methyl 2-(1-methylpiperidin-4-yl)acetate
Overview
Description
Methyl 2-(1-methylpiperidin-4-yl)acetate is a chemical compound with the molecular formula C9H17NO2. It is a colorless to yellow liquid with a sweet, floral odor. The compound has a boiling point of 213-215°C and a melting point of -23°C. It is soluble in most common organic solvents and slightly soluble in water.
Preparation Methods
The synthesis of Methyl 2-(1-methylpiperidin-4-yl)acetate typically involves the reaction of 1-methylpiperidine with methyl chloroacetate under basic conditions. The reaction is carried out in an organic solvent such as methanol or ethanol, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by distillation or recrystallization .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production quality .
Chemical Reactions Analysis
Methyl 2-(1-methylpiperidin-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce alcohol derivatives.
Substitution: The ester group in this compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form amides or thioesters
Common reagents and conditions used in these reactions include organic solvents (e.g., methanol, ethanol), bases (e.g., sodium hydroxide, potassium carbonate), and catalysts (e.g., palladium on carbon for hydrogenation reactions). Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Methyl 2-(1-methylpiperidin-4-yl)acetate has various applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding assays.
Medicine: It may serve as a precursor for the development of new drugs with potential therapeutic effects.
Industry: The compound is used in the production of fragrances and flavoring agents due to its sweet, floral odor
Mechanism of Action
The mechanism of action of Methyl 2-(1-methylpiperidin-4-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved in its mechanism of action can include binding to active sites, altering enzyme activity, or modulating receptor signaling .
Comparison with Similar Compounds
Methyl 2-(1-methylpiperidin-4-yl)acetate can be compared with other similar compounds, such as:
Methyl 2-(1-piperidinyl)acetate: Similar structure but lacks the methyl group on the piperidine ring.
Ethyl 2-(1-methylpiperidin-4-yl)acetate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl 2-(1-methylpyrrolidin-3-yl)acetate: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
The uniqueness of this compound lies in its specific structural features, which can influence its reactivity, solubility, and applications in various fields .
Properties
IUPAC Name |
methyl 2-(1-methylpiperidin-4-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-10-5-3-8(4-6-10)7-9(11)12-2/h8H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMFMUHLTSDBYKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20598717 | |
Record name | Methyl (1-methylpiperidin-4-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20598717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95533-25-8 | |
Record name | Methyl (1-methylpiperidin-4-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20598717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 2-(1-methylpiperidin-4-yl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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